molecular formula C15H12ClNO B15075364 n-(4-Chloro-9h-fluoren-2-yl)acetamide CAS No. 1785-13-3

n-(4-Chloro-9h-fluoren-2-yl)acetamide

Cat. No.: B15075364
CAS No.: 1785-13-3
M. Wt: 257.71 g/mol
InChI Key: AAZCQTVPDLDJEW-UHFFFAOYSA-N
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Description

N-(4-Chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a chloro substituent at the 4-position and an acetamide group at the 2-position of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 4-chloro-9H-fluoren-2-amine. One common method is the reaction of 4-chloro-9H-fluoren-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-Chloro-9H-fluoren-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene-based compounds .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N-(4-Chloro-9H-fluoren-2-yl)acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and acetamide groups may play a role in binding to these targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-9H-fluoren-9-imine
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
  • N-2-Fluorenylacetamide
  • Acetamide, N-9H-fluoren-2-yl-N-hydroxy-

Uniqueness: N-(4-Chloro-9H-fluoren-2-yl)acetamide is unique due to the presence of both a chloro substituent and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-Chloro-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a fluorenyl group substituted with a chloro atom and an acetamide functional group. The molecular formula is C15H14ClNC_{15}H_{14}ClN, with a molecular weight of approximately 261.74 g/mol. Its unique structure contributes to its biological activity, making it a subject of various pharmacological studies.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
This compoundGram-positive bacteria
2-chloro-N-(9H-fluoren-9-yl)acetamideBroad-spectrum
N-(7-chloro-9H-fluoren-2-yl)acetamideResistant strains

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells.

Case Study: In Vitro Anticancer Activity

In a study evaluating the antiproliferative effects of this compound against melanoma cell lines:

  • Cell Lines Tested : B16-F1, A375, WM-164
  • Results : The compound exhibited significant growth inhibition with IC50 values ranging from 0.5 to 1.5 µM, indicating strong selectivity towards cancerous cells compared to normal fibroblasts .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Selectivity RatioReference
B16-F10.8High
A3751.0Moderate
WM-1641.5High

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Apoptosis Induction

Research indicates that treatment with this compound leads to an increase in apoptotic markers in cancer cells, such as:

  • Increased expression of pro-apoptotic proteins
  • Activation of caspase pathways leading to cell death

Properties

CAS No.

1785-13-3

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

N-(4-chloro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

AAZCQTVPDLDJEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl

Origin of Product

United States

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